molecular formula C17H17NO4 B3868916 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine CAS No. 355816-19-2

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine

Cat. No.: B3868916
CAS No.: 355816-19-2
M. Wt: 299.32 g/mol
InChI Key: KXXGCEVCAJBDAD-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine is a sophisticated research chemical designed for investigative applications, particularly in the field of oncology. Its molecular structure integrates two 1,3-benzodioxole (benzodioxolyl) pharmacophores, a scaffold recognized in medicinal chemistry for its significant biological potential. Compounds featuring the 1,3-benzodioxole nucleus have been extensively studied as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . By disrupting microtubule formation, such compounds can induce cell cycle arrest and apoptosis in proliferating cancer cells, making them valuable tools for probing cellular division and death pathways . The specific molecular architecture of this compound, which includes a phenethylamine backbone and a benzodioxolylmethyl substitution on the nitrogen, is intended to explore structure-activity relationships (SAR) and enhance binding affinity to biological targets. Research into analogous 1,3-benzodioxol-5-yl structures has demonstrated potent activity against diverse cancer cell lines, including pancreatic (MIA PaCa-2) and leukemia (CCRF-CEM) models, with mechanisms involving S-phase cell cycle arrest . This reagent is strictly intended for laboratory research to further the understanding of anticancer compound design and tubulin dynamics. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use, or for human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-14-16(21-10-19-14)7-12(1)5-6-18-9-13-2-4-15-17(8-13)22-11-20-15/h1-4,7-8,18H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGCEVCAJBDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184763
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-19-2
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15_{15}H15_{15}N\O4_{4}
  • Molecular Weight : 273.29 g/mol

The structure consists of two benzodioxole moieties connected by an ethanamine linker, which may contribute to its biological activity through interactions with various biological targets.

1. Antioxidant Activity

Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant properties. The presence of methylene dioxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals.

StudyFindings
Silva et al. (1998)Demonstrated that derivatives of benzodioxole showed notable antioxidant activity in vitro.
de Oliveira et al. (2012)Found that similar compounds reduced oxidative stress markers in cellular models.

2. Anticancer Properties

Benzodioxole derivatives have been studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells was highlighted in several studies.

  • Mechanism : The compound may inhibit cell proliferation by modulating signaling pathways involved in cell cycle regulation.
StudyCancer TypeFindings
Silva et al. (1998)KB CellsShowed cytotoxic effects with IC50 values indicating significant potency.
ResearchGate Publication (2011)Various Cancer LinesIndicated that the compound triggered apoptosis via mitochondrial pathways.

3. Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to benzodioxole derivatives.

  • Mechanism : The compound may protect neuronal cells from apoptosis induced by oxidative stress.
StudyFindings
NCBI Article (2013)Reported neuroprotective effects against neurotoxic agents in vitro, suggesting potential for treating neurodegenerative diseases.

Case Studies

A detailed examination of case studies provides insight into the practical applications of this compound.

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of the compound against human cancer cell lines.
    • Methodology : Cell viability assays were performed using varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed, with apoptosis confirmed through flow cytometry analysis.
  • Case Study on Neuroprotection :
    • Objective : To assess the protective effects on neuronal cells subjected to oxidative stress.
    • Methodology : Neuronal cultures were treated with the compound prior to exposure to oxidative agents.
    • Results : Enhanced survival rates and reduced markers of oxidative damage were noted.

Chemical Reactions Analysis

Oxidation Reactions

The ethanamine chain undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (acidic)0-5°C, 4 hr2-(1,3-Benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide78%
H₂O₂/Fe²⁺pH 3.5, 25°CN-Oxide derivatives62%

Key findings:

  • Steric hindrance from benzodioxolyl groups slows oxidation kinetics compared to simpler amines

  • Selective N-oxidation occurs without ring opening of benzodioxole units

Reduction Reactions

The amine group participates in reductive alkylation:

Reducing AgentSubstrateProductNotes
NaBH₃CNFormaldehydeN,N-Dimethyl derivativeRequires pH 8.5 buffer
H₂/Pd-CAcetophenoneN-(1-Phenylethyl) substituted analog91% conversion

The benzodioxole rings remain intact under standard hydrogenation conditions .

Substitution Reactions

Nucleophilic substitution occurs at the ethanamine nitrogen:

Acylation

  • Reacts with acetyl chloride (pyridine, 0°C) → N-acetylated product (87% yield)

  • Benzoyl chloride derivatives show decreased solubility in polar solvents

Sulfonation

  • Forms water-soluble sulfonamides with benzenesulfonyl chloride (DMAP catalyst)

Electrophilic Aromatic Substitution

Benzodioxole rings undergo regioselective reactions:

ReactionPositionProductConditions
Nitration5-positionMono-nitro derivativeHNO₃/H₂SO₄, -10°C
Bromination4-positionDibrominated compoundBr₂/FeBr₃, 40°C

X-ray crystallography confirms substitution patterns .

Degradation Pathways

Acid-Catalyzed Hydrolysis

  • Benzodioxole rings open at pH <2 → catechol derivatives

  • First-order kinetics (k = 0.17 h⁻¹ at 37°C)

Oxidative Degradation

  • UV/H₂O₂ treatment → cleavage of methylenedioxy bridge

Unique Reactivity

Hofmann Elimination

  • Forms vinylbenzodioxole derivative under strong basic conditions (95% conversion) :
    R-NH-CH₂-CH₂-R’AgOH, ΔR-NH₂ + CH₂=CH-R’\text{R-NH-CH₂-CH₂-R'} \xrightarrow{\text{AgOH, Δ}} \text{R-NH₂ + CH₂=CH-R'}

Biological Reductions

  • Lactobacillus paracasei BD101 mediates asymmetric reduction to (R)-alcohol

Reaction Comparison Table

PropertyOxidationReductionSubstitution
Typical Yield65-78%85-91%72-87%
Ring StabilityPreservedPreservedPreserved
Side ReactionsOver-oxidation (8%)Dehalogenation (3%)Ring opening (pH sensitive)
Industrial Scale FeasibilityYes (continuous flow)Limited by catalyst cost Requires excess reagents

Data compiled from

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzodioxolyl-Containing Compounds

Compound Name Substituents on Phenyl Ring N-Substituent Core Structure Key Functional Differences
Target Compound 1,3-Benzodioxol-5-yl 1,3-Benzodioxol-5-ylmethyl Ethanamine Dual benzodioxolyl groups
25I-NBOMe (2C-I-NBOMe) 4-Iodo-2,5-dimethoxyphenyl 2-Methoxybenzyl Ethanamine Halogen (I) and methoxy groups
MDMA (3,4-Methylenedioxymethamphetamine) 1,3-Benzodioxol-5-yl Methyl Amphetamine Methylamino group, longer carbon chain
MBDB (N-Methyl-1-(benzodioxol-5-yl)-2-butanamine) 1,3-Benzodioxol-5-yl Methyl Butanamine Extended alkyl chain (butanamine)
Pentylon (bk-MBDP) 1,3-Benzodioxol-5-yl Methylamino (β-keto group) Pentanone β-keto moiety, longer chain

Key Observations:

Dual Benzodioxolyl Groups: The target compound’s dual benzodioxolyl groups are rare among psychoactive phenethylamines.

Lack of Halogens/Methoxy Groups: Unlike 25I-NBOMe, which has a 4-iodo-2,5-dimethoxyphenyl group, the target compound lacks electronegative substituents. This likely diminishes 5-HT2A receptor affinity, a critical driver of hallucinogenic effects .

Ethanamine Backbone: Shorter chain length compared to MBDB (butanamine) or Pentylon (pentanone) may result in faster metabolism and shorter duration of action .

Pharmacological and Metabolic Comparisons

Receptor Affinity and Selectivity:

  • Serotonin Receptors : MDMA and MBDB primarily act as serotonin-releasing agents via SERT (serotonin transporter) inhibition. The target compound’s dual benzodioxolyl groups could enhance SERT binding but reduce 5-HT2A agonism due to steric effects .
  • Dopamine/Norepinephrine Transporters: NBOMe compounds show minimal DAT/NET activity, whereas MDMA and MBDB exhibit moderate DAT inhibition. The target compound’s structure suggests weaker DAT/NET interaction compared to MDMA .

Metabolic Pathways:

  • Benzodioxolyl Metabolism: The 1,3-benzodioxole ring undergoes O-demethylenation via CYP450 enzymes, producing catechol intermediates that may form toxic quinones. This pathway is shared with MDMA but differs from NBOMe compounds, which undergo demethoxyhalogenation .
  • N-Dealkylation : The N-benzodioxolylmethyl group may undergo CYP3A4-mediated dealkylation, generating 1,3-benzodioxol-5-ylmethanamine as a metabolite. This contrasts with MBDB, which undergoes N-methyl oxidation .

Toxicity and Potency:

  • Reduced Hallucinogenic Risk: The absence of 5-HT2A agonism (unlike 25I-NBOMe) likely reduces hallucinogenic potency but may increase stimulant-like effects via SERT .

Legal and Regulatory Status

  • MDMA/MBDB : MDMA is Schedule I, while MBDB remains less regulated but controlled in some regions .
  • Target Compound : Likely unscheduled but subject to analog laws (e.g., U.S. Federal Analog Act) due to structural similarity to controlled phenethylamines .

Q & A

Q. What are the key synthetic strategies for preparing 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine, and how do structural analogs inform these methods?

Synthesis typically involves reductive amination or urea-forming reactions. For example, structurally similar compounds like N-(1,3-benzodioxol-5-yl)-N'-phenethylurea (PubChem CID 5493448) are synthesized via carbodiimide-mediated coupling between benzodioxol-5-amine and phenethyl isocyanate . Key steps include:

  • Amine activation : Use of reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide/urea bond formation .
  • Reductive conditions : For ethanamine derivatives, sodium cyanoborohydride or hydrogenation may reduce imine intermediates.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • NMR : Analyze aromatic proton environments (δ 6.5–7.0 ppm for benzodioxol protons) and methylene/methyl groups in the ethanamine chain (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks should align with the molecular formula (C₁₆H₁₆N₂O₄, exact mass 300.11). Fragmentation patterns may reveal benzodioxol cleavage (e.g., m/z 149 for C₈H₅O₃⁺) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λmax ~255 nm for benzodioxol derivatives) to assess purity ≥98% .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Hazard classification : Due to structural similarity to psychoactive benzodioxol derivatives (e.g., MDMBZ), treat it as a hazardous material. Use PPE, avoid inhalation, and follow protocols for neuroactive compounds .
  • Storage : Stable at -20°C for ≥5 years as a crystalline solid. Store under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and receptor binding affinity?

  • Molecular docking : Compare its structure to known ligands of serotonin or dopamine receptors (e.g., MDMBZ’s affinity for 5-HT₂A). Use software like AutoDock Vina to simulate binding .
  • ADME predictions : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .

Q. What experimental approaches resolve contradictions in reported bioactivity data for benzodioxol derivatives?

  • Dose-response assays : Test across a wide concentration range (nM to μM) to identify biphasic effects.
  • Orthogonal assays : Combine radioligand binding (e.g., [³H]-ketanserin for 5-HT₂A) with functional assays (calcium flux) to confirm receptor engagement .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .

Q. What strategies optimize the enantiomeric purity of chiral ethanamine derivatives during synthesis?

  • Chiral resolution : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral catalysts like BINAP-Ru complexes for reductive amination of ketone precursors .

Q. How do substituent modifications on the benzodioxol ring affect the compound’s physicochemical and pharmacological properties?

  • Electron-withdrawing groups (e.g., -NO₂) reduce lipophilicity (logP decreases by ~0.5) and may alter receptor selectivity.
  • Methoxy groups : Increase metabolic stability but reduce aqueous solubility. See comparative data for N-(1,3-benzodioxol-5-yl)-3,4-dimethylbenzamide (PubChem CID 433957-06-3) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving benzodioxol intermediates?

  • Optimize reaction conditions : For SN2 alkylation steps, use polar aprotic solvents (DMF) and elevated temperatures (60–80°C) to improve nucleophilic displacement efficiency .
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.

Q. What analytical workflows quantify trace impurities in final products?

  • LC-MS/MS : Detect and quantify byproducts (e.g., N-methyl derivatives) at ppm levels using MRM transitions .
  • Stability-indicating assays : Stress testing (heat, light, pH extremes) identifies degradation products, validated via forced degradation studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine

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